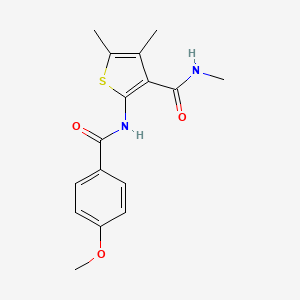

2-(4-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(13(9)15(20)17-3)18-14(19)11-5-7-12(21-4)8-6-11/h5-8H,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUGDYPTGFXBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-(4-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide are Cyclin-Dependent Kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, respectively. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, particularly in cancer cells.

Mode of Action

The compound interacts with its targets (CDK6 and CDK9) by binding to their active sites, thereby inhibiting their activity. This interaction results in the disruption of cell cycle progression and transcription processes, leading to cell death in cancer cells.

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects multiple biochemical pathways. Primarily, it disrupts the cell cycle progression by preventing the phosphorylation of retinoblastoma protein (Rb), a key event in the transition from G1 to S phase of the cell cycle. Additionally, it also affects the transcription process by inhibiting the phosphorylation of RNA polymerase II, a crucial step in the elongation phase of transcription.

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells. It achieves this by disrupting cell cycle progression and transcription processes, leading to apoptosis. This makes it a potential candidate for the development of new anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Analogs :

Structural Insights :

Core Heterocycle: The target compound’s thiophene ring is unsaturated, enabling π-π interactions, whereas tetrahydrobenzothiophene analogs (e.g., CAS 749219-12-3) feature partial saturation, increasing conformational flexibility . The N,4,5-trimethyl substitution on the thiophene introduces steric hindrance, which may limit rotational freedom compared to simpler analogs like 2-amino derivatives .

Functional Group Modifications :

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound enhances metabolic stability and membrane permeability compared to the carboxylic acid in CAS 749219-12-3, which is more polar and prone to ionization .

- Methoxybenzamido vs. Ethylsulfanylbenzamido : Replacing the methoxy group (electron-donating) with ethylsulfanyl (electron-withdrawing) in CAS 886933-79-5 could modulate electronic effects, impacting receptor binding affinity.

Crystallographic and Conformational Analysis

- Tools like Mercury CSD enable visualization of crystal packing and intermolecular interactions . For example, the tetrahydrobenzothiophene analog (CAS 749219-12-3) may exhibit distinct hydrogen-bonding networks due to its carboxylic acid group, contrasting with the carboxamide’s amide-mediated interactions.

- Conformational analysis via Cremer-Pople parameters could quantify puckering in saturated analogs, aiding in structure-activity relationship (SAR) studies.

Q & A

Q. Yield Optimization Strategies :

- Temperature control : Maintain ≤0°C during sensitive steps (e.g., acylation) to prevent side reactions.

- Catalyst selection : Use triethylamine (TEA) to neutralize HCl byproducts in amide bond formation .

- Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 acyl chloride:amine) to drive reactions to completion .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Focus

Methodological Framework :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) for purity assessment (>95% target peak area) .

- NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) and ¹³C NMR (carbonyl carbons at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 344.43 (C₁₈H₂₀N₂O₃S) .

Q. Advanced Consideration :

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Focus

Assay Design :

- Enzyme inhibition : Screen against kinases (e.g., FLT-3) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD calculation) .

Q. Data Interpretation :

- Compare results to positive controls (e.g., staurosporine for kinase inhibition) and adjust for solvent interference (e.g., DMSO ≤0.1% v/v) .

How can contradictory data on biological activity be resolved?

Advanced Research Focus

Root-Cause Analysis :

Structural analogs : Compare activity with derivatives lacking the 4-methoxy group or methyl substituents to identify critical moieties .

Assay conditions : Validate pH, temperature, and cell passage number consistency across labs .

Metabolic stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .

Q. Case Study :

- If FLT-3 inhibition varies between studies, re-test using recombinant FLT-3 enzyme (vs. cell lysates) to isolate confounding factors .

What computational methods aid in predicting the compound’s pharmacokinetic properties?

Advanced Research Focus

Methodology :

Q. Validation :

- Cross-reference predictions with experimental Caco-2 permeability assays or hepatic microsome stability tests .

How can structural modifications enhance selectivity for therapeutic targets?

Advanced Research Focus

Rational Design Strategies :

Q. Synthetic Validation :

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Focus

Scalability Issues :

- Solvent volume : Transition from dichloromethane (small-scale) to ethyl acetate (larger volumes) for safer extraction .

- Intermediate stability : Protect labile intermediates (e.g., free amines) via Boc or Fmoc groups during multi-step syntheses .

Q. Process Optimization :

- Use flow chemistry for exothermic steps (e.g., acylation) to improve heat dissipation and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.